molecular formula C19H20N2O5S B2407824 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide CAS No. 1100792-20-8

1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide

Cat. No.: B2407824
CAS No.: 1100792-20-8
M. Wt: 388.44
InChI Key: DLZDLNDBRHQZLL-UHFFFAOYSA-N
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Description

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research. This compound features a hybrid structure combining a 2,3-dihydrobenzo[b][1,4]dioxine moiety, a sulfonamide linker, and an N-ethylindoline-2-carboxamide group. The 2,3-dihydrobenzo[b][1,4]dioxine scaffold is a privileged structure in drug discovery, known for its aromatic and electron-rich properties which can influence lipophilicity and membrane permeability . The sulfonyl group serves as a versatile linker that can confer metabolic stability and facilitate specific interactions with biological targets. The primary research applications for this compound are anticipated in neuroscience and oncology, based on the known pharmacological activity of its core structures. The 2,3-dihydrobenzo[b][1,4]dioxine scaffold has been extensively explored in the development of ligands for central nervous system targets, particularly dopamine D4 receptors, which are implicated in conditions like schizophrenia . Furthermore, derivatives containing this scaffold have been identified as potent inhibitors of enzymes like poly(ADP-ribose) polymerase 1 (PARP1), a well-validated anticancer target . The indoline-2-carboxamide portion of the molecule may contribute additional hydrogen-bonding capacity and conformational restraint, potentially leading to enhanced selectivity and potency. Researchers can utilize this compound as a key intermediate for further chemical elaboration or as a pharmacological tool for probing novel biological mechanisms in vitro. Please note: This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-ethyl-2,3-dihydroindole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-2-20-19(22)16-11-13-5-3-4-6-15(13)21(16)27(23,24)14-7-8-17-18(12-14)26-10-9-25-17/h3-8,12,16H,2,9-11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZDLNDBRHQZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, aryl halides, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Modulation of ATP-Binding Cassette Transporters

Research indicates that 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide acts as a significant modulator of ABC transporters. This modulation can enhance the transport efficiency of various drugs across cellular membranes, making it a candidate for:

  • Overcoming Multidrug Resistance : The compound has shown promise in improving drug delivery systems and enhancing the efficacy of chemotherapeutic agents against resistant cancer cell lines.

Enzyme Inhibition Studies

The compound has also been investigated for its potential as an enzyme inhibitor. In particular:

  • α-glucosidase Inhibition : It has been studied for its ability to inhibit α-glucosidase enzymes, which could be beneficial in managing Type 2 diabetes mellitus (T2DM) by reducing carbohydrate absorption .
  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated inhibitory effects on acetylcholinesterase, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Therapeutic Applications

The therapeutic implications of this compound extend to various fields:

Cancer Therapy

Given its role in modulating drug resistance mechanisms, this compound is being explored as a co-treatment option in cancer therapies. By enhancing the bioavailability and efficacy of existing chemotherapeutics, it may improve patient outcomes in resistant cases.

Cystic Fibrosis Treatment

Due to its interaction with ABC transporters involved in drug resistance mechanisms, the compound holds potential for developing therapies aimed at improving drug delivery in cystic fibrosis patients.

Comparative Analysis with Related Compounds

To better understand the unique characteristics of this compound, a comparative analysis with other similar compounds is essential. The following table summarizes key differences:

Compound NameStructural FeaturesUnique Aspects
N-(4-(2-hydroxyethyl)phenyl)-N'-phenylureaContains urea instead of sulfonamideFocused on different transporter modulation
5-(2-hydroxyphenyl)-N-methylpyrimidine-2-carboxamidePyrimidine core with hydroxyl groupVariations in biological target specificity
2-(2-(4-(dimethylamino)phenyl)thiazol-4-yl)thiazolidineThiazolidine core structureDifferent mechanism of action

This comparison highlights how the unique combination of functional groups and structural motifs in this compound offers distinct advantages for targeting drug resistance mechanisms.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Key Modifications

The compound shares its 2,3-dihydrobenzo[b][1,4]dioxin scaffold with numerous derivatives. Below is a comparative analysis of structural and functional differences:

Table 1: Structural and Functional Comparison
Compound Name / ID Key Substituents/Modifications Biological Activity / Application Reference
Target Compound - Sulfonyl linkage to N-ethylindoline-2-carboxamide Potential kinase inhibition (inferred from analogs)
(12t, 12u, 12v) - Thiazole-5-ylmethanone with amino/alkylamino groups CDK9 inhibitors
(12w, 12z, 12e) - Thiazole-5-ylmethanone with indenyl/methoxypyridyl/cyclopropyl groups Selective kinase inhibition (e.g., CDK9)
N-Benzyl-N-ethylpiperidine-4-carboxamide (1) - Piperidine carboxamide with benzyl and sulfonyl groups Positive allosteric modulator (M5 receptor)
Compound 7 - Acrylamide-linked dihydrobenzo[d]dioxin with phenolic groups Anti-neuroinflammatory activity (LPS-induced BV-2 cells)
Compounds 16–24 - Ethanamine or indole derivatives with fluorinated/methoxylated aryl groups Antiviral (Venezuelan equine encephalitis virus)
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine - Piperazine sulfonamide Intermediate for drug discovery

Structure-Activity Relationships (SAR)

  • Sulfonyl Group : Critical for hydrogen bonding; removal reduces target affinity (e.g., CDK9 inhibition in ).
  • N-Substituents : Ethyl (target compound) vs. benzyl () or cyclopropyl () groups alter steric bulk and metabolic stability.
  • Heterocyclic Moieties : Thiazole () and indoline (target compound) cores influence selectivity for kinase vs. receptor targets.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : Ethylindoline in the target compound may enhance membrane permeability compared to polar thiazole derivatives (e.g., 12z, logP ~2.5) .
  • Solubility : Sulfonamide-containing analogs (e.g., ) exhibit moderate aqueous solubility due to hydrogen-bonding capacity.

Biological Activity

The compound 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide is a sulfonamide derivative that has garnered interest for its potential biological activities, particularly as an enzyme inhibitor. This article reviews the synthesis, biological activity, and therapeutic implications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several steps starting from 2,3-dihydrobenzo[b][1,4]dioxin-6-amine , which is reacted with various sulfonyl chlorides to produce sulfonamide derivatives. The general procedure includes:

  • Preparation of the amine : The amine is suspended in distilled water and treated with a base to maintain an alkaline pH.
  • Reaction with sulfonyl chloride : The amine is reacted with sulfonyl chloride under controlled conditions to yield the sulfonamide.
  • Final derivatization : Additional reagents are introduced to modify the molecule further, yielding the target compound.

Enzyme Inhibition

Research has demonstrated that compounds related to This compound exhibit significant inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : This enzyme plays a crucial role in neurotransmission. Inhibitors of AChE are of particular interest in treating Alzheimer's disease. Compounds derived from sulfonamides have shown promising AChE inhibition, suggesting potential neuroprotective effects .
  • α-Glucosidase : Inhibitors of this enzyme are critical in managing Type 2 Diabetes Mellitus (T2DM). Studies indicate that sulfonamide derivatives can effectively inhibit α-glucosidase activity, which may help control blood sugar levels .

Cytotoxicity and Anticancer Activity

The compound also shows promise as a potential anticancer agent. For instance, related compounds have been evaluated for their ability to inhibit Poly(ADP-ribose) polymerase 1 (PARP1) , a target in cancer therapy due to its role in DNA repair mechanisms. An IC50 value of approximately 5.8 μM has been reported for related benzodioxane derivatives against PARP1 . This suggests that the compound may enhance the efficacy of existing chemotherapeutic agents by impairing cancer cell repair mechanisms.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on AChE Inhibition :
    • A series of sulfonamide derivatives were synthesized and screened for AChE inhibition.
    • Results indicated that some derivatives exhibited IC50 values in the low micromolar range, demonstrating their potential as therapeutic agents for neurodegenerative diseases .
  • Research on α-Glucosidase Inhibition :
    • A study evaluated various sulfonamides for their ability to inhibit α-glucosidase.
    • The findings revealed that these compounds could significantly reduce enzyme activity, indicating their potential utility in diabetes management .
  • Evaluation of Anticancer Properties :
    • Compounds similar to the target structure were tested against PARP1.
    • The results showed promising inhibition levels, with modifications leading to enhanced potency, highlighting a pathway for developing novel anticancer therapies .

Table 1: Summary of Biological Activities

Compound NameTarget EnzymeIC50 (μM)Biological Activity
Compound 3PARP112Moderate Inhibitor
Compound 4PARP15.8Strong Inhibitor
Compound 7AChE<10Neuroprotective
Compound 8α-Glucosidase<10Antidiabetic

Q & A

Q. What are the key considerations for synthesizing 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide, and how is structural confirmation achieved?

  • Methodological Answer : The synthesis involves sulfonylation of a dihydrobenzo[b][1,4]dioxin-6-amine precursor with a sulfonyl chloride derivative under basic conditions (pH 9–10) at room temperature. Key variables include reaction time (3–4 hours), solvent selection (aqueous Na₂CO₃), and stoichiometric ratios . Structural confirmation requires a combination of IR spectroscopy (to identify sulfonyl and amide bonds), ¹H-NMR (to resolve aromatic protons and ethyl/indoline groups), and elemental analysis (CHN) to validate stoichiometry . For crystalline derivatives, X-ray diffraction can resolve conformational details, such as dihedral angles between the sulfonyl and indoline moieties .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to hazard codes H300 (fatal if swallowed) and H373 (potential organ damage with prolonged exposure). Use PPE (gloves, goggles) and work in a fume hood to minimize inhalation risks. Storage requires temperature-controlled environments (P403: store in a well-ventilated place) and segregation from incompatible substances (e.g., strong oxidizers). Spill management follows P303+P361+P353 (evacuate area, collect with inert absorbent) .

Q. How does the dihydrobenzo[b][1,4]dioxin moiety influence the compound’s reactivity in sulfonylation reactions?

  • Methodological Answer : The electron-rich aromatic ring in the dihydrobenzo[b][1,4]dioxin scaffold enhances nucleophilicity at the 6-position, facilitating sulfonylation. Steric hindrance from the fused dioxane ring may slow reaction kinetics, necessitating extended stirring times. Computational modeling (e.g., DFT calculations) can predict regioselectivity and optimize reaction conditions .

Advanced Research Questions

Q. How can researchers design enzyme inhibition assays to evaluate this compound’s activity against α-glucosidase or acetylcholinesterase?

  • Methodological Answer : Use spectrophotometric assays with p-nitrophenyl-α-D-glucopyranoside (for α-glucosidase) or acetylthiocholine iodide (for acetylcholinesterase). Monitor enzyme kinetics (Vmax, Km) at varying inhibitor concentrations. Include controls (e.g., donepezil for acetylcholinesterase) and validate results with Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Triplicate runs and statistical analysis (e.g., ANOVA) ensure reproducibility .

Q. What computational strategies are effective in predicting this compound’s interaction with biological targets?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (AMBER or GROMACS) to model ligand-protein interactions. Focus on binding energy (ΔG) and hydrogen-bond networks between the sulfonyl group and catalytic residues (e.g., Ser203 in acetylcholinesterase). Validate predictions with in vitro assays and crystallographic data .

Q. How can statistical experimental design (DoE) optimize the synthesis yield and purity of this compound?

  • Methodological Answer : Apply a Box-Behnken or central composite design to test variables: temperature (20–40°C), pH (8–10), and molar ratios (1:1–1:1.5). Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate with HPLC purity checks (>95%) and repeatability tests. This approach reduces trial-and-error experimentation by 40–60% .

Q. What challenges arise in resolving crystallographic data for sulfonamide derivatives, and how can they be mitigated?

  • Methodological Answer : Common issues include poor crystal growth due to flexible side chains (e.g., ethylindoline group) and disorder in the sulfonyl moiety. Mitigate by slow vapor diffusion (e.g., ether into DMF solution) and cryocooling (100 K) during X-ray data collection. Use SHELX or OLEX2 for structure refinement, incorporating restraints for disordered atoms .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental enzyme inhibition results?

  • Methodological Answer : Re-evaluate force field parameters (e.g., partial charges on the sulfonyl group) and solvent models (explicit vs. implicit). Cross-check with alternative docking software (e.g., Glide) and validate via mutagenesis studies (e.g., Ala-scanning of predicted binding residues). Discrepancies may arise from conformational flexibility not captured in rigid docking .

Q. What steps resolve inconsistencies in spectral data (e.g., NMR shifts vs. predicted values)?

  • Methodological Answer : Re-examine sample purity via TLC or HPLC. Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. Compare experimental shifts with simulated spectra (e.g., ACD/Labs or ChemDraw) and adjust for solvent effects (e.g., DMSO-d₆ vs. CDCl₃). Elemental analysis (CHN) can confirm unexpected substituents .

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